molecular formula C24H21N3O5S2 B12131642 N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12131642
M. Wt: 495.6 g/mol
InChI Key: CDGZCLPYRGJINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-ylmethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 1,3-benzodioxol-5-yl group (Figure 1).

Properties

Molecular Formula

C24H21N3O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21N3O5S2/c28-20(25-14-7-8-17-18(10-14)32-13-31-17)12-33-24-26-22-21(16-5-1-2-6-19(16)34-22)23(29)27(24)11-15-4-3-9-30-15/h3-4,7-10H,1-2,5-6,11-13H2,(H,25,28)

InChI Key

CDGZCLPYRGJINJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidinone Core

Compound Name Substituent at Position 3 Substituent at Position 5/6 Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Furan-2-ylmethyl None (hexahydro framework) C₂₆H₂₃N₃O₅S₂ 545.6
Analog 1 () 4-Methoxyphenyl None C₂₇H₂₅N₃O₅S₂ 559.6
Analog 2 () Furan-2-ylmethyl 5,6-Dimethyl C₂₈H₂₇N₃O₅S₂ 573.7
Analog 3 () 4-Ethoxyphenyl None C₂₇H₂₅N₃O₅S₂ 559.6

Key Observations :

  • Steric Effects: Analog 2 incorporates 5,6-dimethyl groups on the thieno-pyrimidinone core, which may restrict rotational freedom and influence binding to target enzymes .

Variations in the Acetamide Side Chain

Compound Name Acetamide Substituent Molecular Formula Biological Activity (if reported) Key References
Target Compound 1,3-Benzodioxol-5-yl C₂₆H₂₃N₃O₅S₂ Not explicitly reported
Analog 4 () 4-Chloro-2-methoxy-5-methylphenyl C₂₈H₂₇ClN₃O₄S₂ Hypothesized antimicrobial activity (based on halogenated analogs)
Analog 5 () 2,3-Dimethylphenyl C₂₇H₂₇N₃O₃S₂ No activity data; structural focus on solubility optimization
Analog 6 () 2-Ethylphenyl C₂₇H₂₇N₃O₃S₂ Explored for kinase inhibition (inferred from similar scaffolds)

Key Observations :

  • Polarity Modulation : The 1,3-benzodioxol-5-yl group (target compound) introduces a polar dioxolane ring, contrasting with halogenated (Analog 4) or alkylated (Analogs 5–6) substituents. This may alter solubility and membrane permeability .

Analytical Data Comparison

Compound Melting Point (°C) ¹H NMR (δ, ppm) Key Spectral Features
Target Compound Not reported Expected signals: Furan protons (6.2–7.4 ppm), benzodioxolyl (5.9–6.9 ppm)
Analog 2 () 215–217 2.25 ppm (s, 6H, 5,6-dimethyl), 4.12 ppm (s, 2H, SCH₂)
Analog 4 () 190–192 3.78 ppm (s, 3H, OCH₃), 6.8–7.3 ppm (chlorophenyl)

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects based on current research findings.

Compound Overview

The compound features multiple functional groups including a benzodioxole ring , a furan ring , and a thienopyrimidine core , which contribute to its unique biological properties. The presence of the sulfanyl group enhances its reactivity and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Thienopyrimidine Core : This is achieved through reactions involving various electrophilic compounds.
  • Introduction of the Furan Group : The furan moiety is integrated via specific acylation reactions.
  • Attachment of the Benzodioxole Ring : This step often involves cyclization processes.
  • Formation of the Sulfanylacetamide Moiety : The final step incorporates the sulfanyl group to complete the structure.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The exact mechanism by which N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors. The diverse functional groups allow for modulation of various biochemical pathways.

Anticancer Properties

Research indicates that derivatives related to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.
CompoundCell LineIC50 (µM)
Similar Derivative 1HeLa5.0
Similar Derivative 2MCF710.0

These studies suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases. Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6:

StudyResult
Study on Thienopyrimidine DerivativesReduced TNF-alpha levels by 40%

This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that N-(1,3-benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may possess antimicrobial properties against various pathogens.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluating the anticancer efficacy of thienopyrimidine derivatives showed that certain modifications enhanced activity against breast cancer cells.
  • Case Study on Anti-inflammatory Activity :
    • Research highlighted the ability of similar compounds to reduce inflammation in animal models of arthritis significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.